Fluoroacetic acid F-18
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7574-44-9 |
|---|---|
Molecular Formula |
C2H3FO2 |
Molecular Weight |
77.04 g/mol |
IUPAC Name |
2-(18F)fluoranylacetic acid |
InChI |
InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/i3-1 |
InChI Key |
QEWYKACRFQMRMB-KTXUZGJCSA-N |
Isomeric SMILES |
C(C(=O)O)[18F] |
Canonical SMILES |
C(C(=O)O)F |
Origin of Product |
United States |
Radiosynthesis Methodologies for Fluoroacetic Acid F 18
Principles of Fluorine-18 (B77423) Production for Radiolabeling
Fluorine-18 is the most frequently utilized radionuclide in PET imaging due to its favorable decay characteristics, including a half-life of 109.77 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging. acs.orgnih.govhelsinki.fi Its production for radiopharmaceutical synthesis primarily relies on particle accelerators.
Proton Irradiation of Oxygen-18 Targets
The most common and efficient method for producing fluorine-18 is through the proton bombardment of oxygen-18 ([18O]) enriched water. wikipedia.orgisotope-amt.comopenmedscience.com This process is carried out in a cyclotron or a linear particle accelerator. wikipedia.orgnih.gov High-energy protons (typically around 18 MeV) are directed at a target containing [18O]H₂O. wikipedia.org This induces the nuclear reaction ¹⁸O(p,n)¹⁸F, where a proton (p) interacts with an ¹⁸O nucleus, causing the ejection of a neutron (n) and transforming the oxygen-18 into fluorine-18. isotope-amt.comnih.govfrontiersin.org This method is favored because it produces [18F]fluoride with high specific activity and in large quantities, often yielding more than 370 GBq per batch. acs.orgnih.gov
Table 1: Primary Nuclear Reaction for [18F]Fluoride Production
| Target Material | Projectile | Nuclear Reaction | Product |
| [18O]Water | Proton (p) | ¹⁸O(p,n)¹⁸F | [18F]Fluoride ion (F⁻) |
This table summarizes the most common nuclear reaction used for producing Fluorine-18 for radiolabeling applications.
Generation of Fluoride-18 Ion
Following the proton irradiation of the [18O]water target, the fluorine-18 is generated in the form of an aqueous solution of the fluoride (B91410) ion ([18F]F⁻). acs.orgwikipedia.orggoogle.com However, the fluoride ion is a poor nucleophile in aqueous solutions because it is heavily solvated by water molecules through hydrogen bonding. nih.govfrontiersin.org To be used in nucleophilic substitution reactions, the [18F]fluoride must be separated from the bulk target water and activated.
This is typically achieved through a multi-step process:
Trapping: The aqueous solution from the cyclotron target is passed through an anion exchange chromatography cartridge, which traps the negatively charged [18F]fluoride ions. openmedscience.comfrontiersin.org
Elution: The trapped [18F]fluoride is then eluted from the cartridge.
Drying and Activation: The aqueous eluate is subjected to azeotropic distillation with acetonitrile (B52724) to rigorously remove water. nih.govsnmjournals.org To enhance its solubility and nucleophilicity in organic solvents, a phase-transfer catalyst is added. nih.gov This is commonly a combination of a potassium salt, such as potassium carbonate (K₂CO₃), and a cryptand like Kryptofix 2.2.2. nih.govsnmjournals.orgsnmjournals.org The Kryptofix chelates the potassium ion, leaving a "naked," highly reactive fluoride ion ready for radiosynthesis. nih.gov
Nucleophilic Radiosynthetic Pathways
The synthesis of [18F]fluoroacetic acid is accomplished via a nucleophilic substitution reaction, where the activated [18F]fluoride ion displaces a leaving group on a suitable precursor molecule. frontiersin.org This approach is favored for its high radiochemical yields and regioselectivity. researchgate.net
Nucleophilic Fluorination of Precursors
The core of the synthesis is an S_N2 reaction where the [18F]fluoride anion attacks an electrophilic carbon atom, leading to the formation of a new carbon-fluorine bond.
A common and effective precursor for the synthesis of [18F]fluoroacetic acid is ethyl bromoacetate (B1195939). frontiersin.orgsnmjournals.orgfrontiersin.org In this method, the activated, no-carrier-added [18F]fluoride/Kryptofix 2.2.2 complex reacts with ethyl bromoacetate in an organic solvent like acetonitrile. snmjournals.org The highly nucleophilic fluoride ion attacks the carbon atom attached to the bromine, displacing the bromide leaving group to form the intermediate, [18F]ethyl fluoroacetate (B1212596).
Research has also demonstrated the use of other precursors with different leaving groups, such as ethyl tosyloxyacetate and ethyl O-mesylglycolate, which function similarly. snmjournals.orgsnmjournals.org For instance, the reaction of [18F]fluoride with ethyl bromoacetate or ethyl tosyloxyacetate has been shown to produce the [18F]fluoroacetic acid potassium salt with high radiochemical yields of 95% and 89%, respectively, following hydrolysis. snmjournals.org
The final step in the synthesis is the hydrolysis of the ester intermediate, [18F]ethyl fluoroacetate, to yield the desired [18F]fluoroacetic acid. frontiersin.orgfrontiersin.org This is typically achieved through base-catalyzed hydrolysis using a solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). openmedscience.comsnmjournals.org The ester is heated, often at reflux or in a warm water bath, with the basic solution, which cleaves the ester bond. frontiersin.orgsnmjournals.org The resulting product is the potassium or sodium salt of [18F]fluoroacetic acid. Subsequent acidification, if required, can produce the free acid. This hydrolysis step must be carefully controlled to ensure the complete conversion of the intermediate to the final product without significant degradation. snmjournals.org Some methods have optimized this step to be performed cleanly in under six minutes. snmjournals.org
Table 2: Research Findings on [18F]Fluoroacetic Acid Synthesis
| Precursor | Key Reagents | Synthesis Time | Radiochemical Yield (Decay Corrected) | Reference |
| Ethyl O-mesylglycolate | Kryptofix 2.2.2, K₂CO₃, NaOH (for hydrolysis) | ~35 minutes | 55% ± 5% | snmjournals.org |
| Ethyl bromoacetate | Kryptofix 2.2.2, KOH (for hydrolysis) | Not specified | 95% (intermediate yield before hydrolysis) | snmjournals.org |
| Ethyl tosyloxyacetate | Kryptofix 2.2.2, KOH (for hydrolysis) | Not specified | 89% (intermediate yield before hydrolysis) | snmjournals.org |
This table presents a summary of findings from different studies on the radiosynthesis of [18F]Fluoroacetic Acid, highlighting the precursors, key reagents, and reported outcomes.
Automated Synthesis Techniques
The production of [¹⁸F]fluoroacetic acid ([¹⁸F]FAC) has been significantly streamlined through the development of automated synthesis techniques. These methods offer advantages in terms of reproducibility, reduced operator radiation exposure, and faster synthesis times compared to manual procedures. nih.govresearchgate.net Automation is crucial for meeting the demands of clinical and preclinical research, ensuring a consistent and high-quality supply of the radiotracer. researchgate.net
A common strategy involves adapting protocols originally designed for other widely used radiopharmaceuticals, such as [¹⁸F]-2-fluoro-deoxyglucose ([¹⁸F]FDG). nih.goviaea.org This approach leverages the similarities in the underlying radiochemical reactions, specifically nucleophilic substitution with the [¹⁸F]fluoride ion. By modifying existing commercial synthesizers, researchers have successfully established robust and efficient automated processes for [¹⁸F]FAC production. nih.govresearchgate.net
Several commercially available radiosynthesizers have been successfully adapted for the automated production of sodium [¹⁸F]fluoroacetate. These systems, originally designed for high-volume production of tracers like [¹⁸F]FDG, provide a reliable platform for the synthesis of [¹⁸F]FAC with minimal hardware modifications. nih.govresearchgate.net
One notable example is the use of the TRACERlab MX(FDG) synthesizer . Researchers have developed a simple and rapid automated method that takes advantage of the similar reaction pathways of [¹⁸F]fluoroacetate and [¹⁸F]FDG. nih.gov This integration allows for a fully automated process, from the trapping of aqueous [¹⁸F]fluoride to the final formulation. Similarly, the Explora FDG4 module has been employed to establish a fast and straightforward preparation of both ethyl and sodium [¹⁸F]fluoroacetates. researchgate.net The Synthera platform from IBA has also been utilized for automated [¹⁸F]FA synthesis, employing a disposable cassette system that simplifies routine production. amazonaws.com These integrations demonstrate the flexibility of modern radiosynthesizers, enabling multi-tracer production capabilities within a single facility. researchgate.netiba-radiopharmasolutions.com
The general automated synthesis process on these modules involves:
Trapping of no-carrier-added [¹⁸F]fluoride on an anion exchange cartridge (e.g., Sep-Pak QMA light). amazonaws.com
Elution of the [¹⁸F]fluoride into the reactor vessel using a solution containing a phase-transfer catalyst, typically Kryptofix 2.2.2., and a weak base like potassium carbonate. amazonaws.comsnmjournals.org
Azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex. amazonaws.comsnmjournals.org
Addition of a precursor, such as ethyl bromoacetate or ethyl o-mesyl-glycolate, in an anhydrous solvent like acetonitrile. amazonaws.comsnmjournals.org
Heating the reaction mixture to facilitate the nucleophilic substitution reaction, forming the intermediate ethyl [¹⁸F]fluoroacetate. amazonaws.com
Subsequent hydrolysis of the ester group using a base (e.g., sodium hydroxide) to yield sodium [¹⁸F]fluoroacetate. nih.govamazonaws.com
This streamlined, automated approach significantly reduces synthesis time and improves the reproducibility and radiochemical yield of [¹⁸F]fluoroacetate. nih.gov
Optimizing reaction conditions is critical for maximizing the efficiency and reliability of automated [¹⁸F]FAC synthesis. Key parameters that are typically adjusted include reaction temperature, time, and precursor concentration. amazonaws.comresearchgate.net For instance, in the development of an automated synthesis on the Synthera module, the labeling reaction to produce ethyl [¹⁸F]FA was evaluated at 110°C for 5 or 10 minutes, while the subsequent hydrolysis step was tested at 50°C or 80°C for 10 minutes. amazonaws.com
A significant aspect of optimization involves leveraging existing, well-established automated systems. The development of a fully automated method for sodium [¹⁸F]fluoroacetate on a commercial [¹⁸F]FDG synthesizer, the TRACERlab MX(FDG), highlights this strategy. nih.gov By taking advantage of the similarities between the reaction pathways, the method produced the desired compound in a short synthesis time of 32 minutes with a high and reproducible decay-corrected radiochemical yield of 50.2 ± 4.8%. nih.gov This approach avoids the need for developing entirely new hardware, making the production of [¹⁸F]FAC more accessible and cost-effective. iaea.org Further refinements, such as omitting HPLC purification, have been shown to decrease the total preparation and clearing time while maintaining high radiochemical purity. iaea.orgsnmjournals.org
The choice of precursor can also impact yield and purity. Studies have compared different leaving groups on the acetate (B1210297) precursor, such as bromo- and tosyloxy- derivatives, with both yielding the [¹⁸F]fluoroacetic acid potassium salt in high yields (95% and 89% respectively) prior to further conversion steps. snmjournals.org The selection of tubing materials within the synthesizer cassette (e.g., silicone vs. fluoro-elastomer) can also be a critical optimization parameter, as it can affect the levels of non-radioactive impurities and thus the molar activity of the final product. researchgate.net
Chemoenzymatic Synthesis Approaches
A novel and alternative route to [¹⁸F]fluoroacetate involves a chemoenzymatic strategy, which combines the high selectivity of enzymatic reactions with traditional chemical transformations. This approach offers a unique method for the formation of the carbon-fluorine bond under mild, aqueous conditions. rsc.orgnih.gov
The cornerstone of this chemoenzymatic approach is the fluorinase enzyme, originally discovered in the bacterium Streptomyces cattleya. researchgate.netnih.gov This enzyme is unique in its ability to catalyze the formation of a C-F bond by reacting aqueous fluoride ions with the substrate S-adenosyl-L-methionine (SAM). nih.govnih.gov
In the synthesis of [¹⁸F]fluoroacetate, the fluorinase enzyme is used to catalyze the reaction between no-carrier-added [¹⁸F]fluoride and SAM. rsc.orgnih.gov This enzymatic step produces 5′-[¹⁸F]fluoro-5′-deoxyadenosine ([¹⁸F]FDA) as an intermediate. nih.govresearchgate.net The reaction is highly efficient, with reports of up to 99% incorporation of the [¹⁸F]fluoride into the [¹⁸F]FDA intermediate after incubation at 37°C for one hour. researchgate.net This biological fluorination step is the key advantage of the method, proceeding under gentle conditions and starting directly from the aqueous [¹⁸F]fluoride produced by a cyclotron. researchgate.netresearchgate.net
Following the enzymatic synthesis of 5′-[¹⁸F]fluoro-5′-deoxyadenosine, a chemical oxidation step is required to convert this intermediate into the final product, [¹⁸F]fluoroacetate. rsc.orgnih.gov The method employed for this conversion is the Kuhn–Roth oxidative degradation . rsc.orgresearchgate.netresearchgate.net
The Kuhn–Roth oxidation involves treating the [¹⁸F]FDA intermediate with strong oxidizing agents, typically a mixture of chromium trioxide in sulfuric acid, at elevated temperatures. researchgate.netresearchgate.net This process cleaves the molecule, oxidizing the ribose moiety and ultimately releasing the fluoromethyl group as [¹⁸F]fluoroacetic acid. rsc.orgresearchgate.net Researchers have investigated the effect of reaction temperature on the yield of this oxidation step, finding that significant degradation and defluorination can occur at very high temperatures. researchgate.net For the "hot" experiments with the ¹⁸F-labeled intermediate, the reaction was conducted at 140°C for 20 minutes. researchgate.net The final decay-corrected radiochemical yield for the complete two-step chemoenzymatic process was reported as 36 ± 11%. researchgate.net
Radiochemical Purity and Yield Determinations
The quality of [¹⁸F]fluoroacetic acid for use in imaging studies is determined by its radiochemical yield and purity. Various studies have reported these values, which are crucial for ensuring the reliability and reproducibility of preclinical and clinical investigations.
Radiochemical yield is a measure of the efficiency of the synthesis, typically expressed as a percentage of the starting radioactivity that is incorporated into the final product, often corrected for radioactive decay. Automated synthesis methods have consistently produced high and reproducible yields. For example, an automated method using a TRACERlab MX(FDG) synthesizer reported a decay-corrected radiochemical yield of 50.2 ± 4.8%. nih.gov Another study adapting an FDG synthesizer achieved a yield of 59.3% at the end of synthesis. iaea.org A separate synthesis using an Explora FDG4 module yielded 43.1 ± 5.2% (decay corrected) for sodium [¹⁸F]fluoroacetate. researchgate.net The chemoenzymatic approach, involving fluorinase and Kuhn-Roth oxidation, resulted in a decay-corrected radiochemical yield of 36 ± 11%. researchgate.net
Radiochemical purity assesses the proportion of the total radioactivity in the final product that is present in the desired chemical form. For [¹⁸F]fluoroacetic acid, purity is consistently reported to be very high. Multiple studies utilizing automated synthesis have achieved radiochemical purities greater than 99%. nih.govsnmjournals.orgnih.gov Purity is typically determined using analytical techniques such as radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (radio-HPLC). snmjournals.orgmdpi.com For example, a method using an Explora FDG4 module reported a purity of over 95%, researchgate.net while a one-pot distillation procedure yielded a purity of 99.5 ± 0.5%. snmjournals.org The chemoenzymatic synthesis also produced [¹⁸F]fluoroacetate with a radiochemical purity of over 96%. researchgate.net
The following tables summarize the findings on synthesis performance from various research studies.
Interactive Data Table: Automated Synthesis of [¹⁸F]Fluoroacetic Acid
| Radiosynthesizer | Precursor | Synthesis Time (min) | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
|---|---|---|---|---|---|
| TRACERlab MX(FDG) | Not Specified | 32 | 50.2 ± 4.8 (decay corrected) | >99 | nih.gov |
| FDG Synthesizer | Not Specified | 23 | 59.3 (end of synthesis) | >99 | iaea.org |
| Explora FDG4 Module | Not Specified | 43 | 43.1 ± 5.2 (decay corrected) | >95 | researchgate.net |
| Manual/Commercial Synthesizer | Not Specified | ~35 | 55 ± 5 | >99 | snmjournals.orgnih.gov |
| Hybrid Cassette-Type | Benzyl bromoacetate | 45.9 ± 0.2 | 46.5 ± 2.0 (decay uncorrected) | 99.5 ± 0.5 | snmjournals.org |
| Synthera | Ethyl o-mesyl-glycolate | Not specified | Not specified | Not specified | amazonaws.com |
Interactive Data Table: Chemoenzymatic Synthesis of [¹⁸F]Fluoroacetic Acid
| Key Reaction Steps | Synthesis Time (h) | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
|---|
Preclinical Research Applications of Fluoroacetic Acid F 18
Investigation in Animal Models for Metabolic Imaging
Fluoroacetic acid F-18 ([18F]FAc), also known as 2-[18F]fluoroacetate ([18F]FACE), has emerged as a valuable radiotracer for in vivo metabolic imaging using positron emission tomography (PET). Its utility is primarily based on its analogous behavior to acetate (B1210297), which is selectively taken up by certain cell types, particularly glial cells in the brain, and participates in the tricarboxylic acid (TCA) cycle. nih.gov Once inside the cell, [18F]FAc is metabolized to [18F]fluorocitrate, which becomes metabolically trapped, allowing for the imaging of cellular metabolic activity. nih.govsnmjournals.org Preclinical research in various animal models has been instrumental in elucidating the potential applications of this tracer in understanding metabolic processes in both normal and pathological states.
Assessment of Metabolic Alterations in Disease Models
The ability of [18F]FAc to trace acetate metabolism makes it a powerful tool for investigating metabolic shifts that occur in various diseases. Animal models provide a crucial platform for assessing these alterations in a controlled manner.
In the central nervous system (CNS), acetate is preferentially taken up by glial cells over neurons. snmjournals.org This selectivity extends to its fluorinated analog, [18F]FAc, positioning it as a specific marker for glial metabolism. nih.govsnmjournals.org Glial cells, which constitute about 90% of the cells in the human brain, play a critical role in brain homeostasis and are central to the response to neuropathological insults. nih.govnih.gov
Studies have shown that 2-fluoroacetate is selectively transported into the glial metabolic compartment where it inhibits the TCA cycle. snmjournals.orgnih.gov This property has been exploited to study glial functions. nih.gov The use of [18F]FAc with PET allows for the non-invasive interrogation of glial metabolism in vivo. nih.govnih.gov Research has demonstrated that increased glial metabolism, such as that occurring during reactive gliosis in response to injury, can lead to increased consumption and accumulation of [18F]FAc and its radioactive metabolites within glial cells. snmjournals.orgsnmjournals.org This accumulation is proportional to their oxidative metabolism, providing a method to image and quantify glial activity. snmjournals.org
To enhance brain uptake, a proradiotracer, ethyl [18F]fluoroacetate ([18F]EFA), was developed. This esterified form of [18F]FAc exhibits increased lipophilicity, allowing it to cross the blood-brain barrier more effectively. nih.gov Once in the brain, it is rapidly hydrolyzed back to [18F]FAc for participation in glial metabolism. nih.gov
Neuroinflammation is a key component of many neurological disorders and is characterized by the activation of glial cells, such as astrocytes and microglia. snmjournals.org As [18F]FAc is a marker for glial metabolism, it has been evaluated for its potential to image the metabolic activity associated with neuroinflammation.
In a study involving a turpentine-induced inflammation model in mice, both [18F]FAc and the commonly used inflammation imaging agent, 2-[18F]fluoro-2-deoxy-D-glucose ([18F]-FDG), showed high uptake in inflammatory lesions. nih.gov This suggests that the increased metabolic activity of activated glial cells and other immune cells in the inflamed tissue leads to an accumulation of [18F]FAc. However, the ability to differentiate inflammation from tumors remains a challenge, as tumors also exhibit high uptake. nih.gov The ratio of uptake in the tumor to that in the inflammatory lesion for [18F]FAc was found to be 1.20 ± 0.38 at 60 minutes post-injection. nih.gov
Cerebral hypoxia-ischemia, such as in stroke, triggers a significant glial response. The potential of [18F]FAc to image the metabolic consequences of this event has been investigated in rodent models. nih.govsnmjournals.orgnih.gov
Following induced cerebral hypoxia-ischemia in rodents, PET imaging with [18F]FAc demonstrated a marked and persistent elevation of tracer uptake in the lesion area compared to the healthy contralateral hemisphere. nih.govsnmjournals.org For instance, in a focal cerebral ischemia model, the [18F]FAc uptake was significantly higher in the ischemic region (1.00 ± 0.03 %ID/g) compared to the contralateral side (0.53 ± 0.01 %ID/g), resulting in a lesion-to-normal ratio of 1.90. snmjournals.org This was in stark contrast to [18F]-FDG, which showed decreased uptake in the ischemic core. snmjournals.org
Kinetic modeling of [18F]FAc uptake in these models revealed that the elevated uptake in the lesion is primarily driven by changes in transport kinetics (K₁/k₂) rather than the metabolic trapping rate (k₃). nih.govnih.gov Specifically, a significant increase in the K₁/k₂ ratio was observed in the lesion, which was driven by a decrease in the rate constant k₂. nih.gov The two-tissue irreversible uptake model was found to be the most appropriate for describing [18F]FAc kinetics in this context. nih.govnih.gov These findings underscore the utility of [18F]FAc kinetic modeling as a tool to interrogate the specific metabolic and transport changes occurring in glial cells following hypoxic-ischemic injury. nih.govnih.gov
| Parameter | Ischemic Lesion | Contralateral Tissue | Reference |
|---|---|---|---|
| Uptake (%ID/g) | 1.00 ± 0.03 | 0.53 ± 0.01 | snmjournals.org |
| Lesion-to-Normal Ratio | 1.90 | - | snmjournals.org |
Tracer Evaluation in Oncological Preclinical Models
Aberrant cellular metabolism is a hallmark of cancer. While [18F]-FDG PET imaging of increased glucose metabolism is widely used in oncology, there is a significant interest in developing tracers that can probe other metabolic pathways, such as fatty acid synthesis, which are also often upregulated in tumors. snmjournals.orgsnmjournals.org Given that acetate is a fundamental building block for lipid synthesis, [18F]FAc has been evaluated as a potential PET tracer for tumor imaging. snmjournals.org
Preclinical studies have demonstrated the potential of [18F]FAc in visualizing various tumors. In rodent models of glioblastoma, an enhanced uptake of [18F]FAc was observed in orthotopic U87 xenografts (6.98 ± 0.43 %ID/g) compared to healthy brain tissue, with a tumor-to-normal ratio of 1.40. snmjournals.org Similarly, in preclinical models of Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM), TSC2-deficient cells, which form the basis of these diseases, showed rapamycin-insensitive uptake of [18F]FAc both in vitro and in vivo. nih.gov This uptake reflects mitochondrial accumulation through the inhibition of the TCA cycle enzyme aconitase. nih.gov
In a prostate cancer model using CWR22 tumor-bearing mice, tumor uptake of [18F]FAc was significantly higher (4.01 ± 0.32 %ID/g) compared to the analogous tracer [11C]-acetate (0.78 ± 0.06 %ID/g). nih.gov
To better understand the utility and potential advantages of [18F]FAc, several studies have compared its performance with other established or investigational radiotracers in various preclinical models.
A direct comparison with [11C]-acetate in a prostate cancer model showed that [18F]FAc had significantly higher tumor uptake. nih.gov At 30 minutes post-injection, the tumor-to-organ ratios for most organs were higher with [18F]FAc, although tumor-to-heart and tumor-to-prostate ratios were similar between the two tracers. snmjournals.orgnih.gov The longer half-life of Fluorine-18 (B77423) (110 minutes) compared to Carbon-11 (20.4 minutes) is a significant practical advantage for [18F]FAc, allowing for more flexible imaging protocols and distribution to centers without a cyclotron. nih.govnih.gov
When compared to [18F]-FDG for differentiating tumors from inflammation, [18F]FAc showed high uptake in both types of lesions. nih.gov In a study with S180 fibrosarcoma-bearing mice that also had turpentine-induced inflammation, the tumor-to-inflammation ratio for [18F]FAc was 1.20 ± 0.38, which was lower than that of [18F]-FDG (1.63 ± 0.28). nih.gov This indicates that while [18F]FAc can detect both tumors and inflammation, it may be less effective than [18F]-FDG at distinguishing between the two.
Another study compared [18F]FAc with [18F]FEPPA, a tracer for the translocator protein (TSPO) which is upregulated in inflammation, for imaging liver fibrosis. The results indicated that [18F]FAc was not favorable for PET imaging of liver fibrosis in the animal model studied. nih.gov
| Radiotracer | Tumor-to-Inflammation Ratio (at 60 min p.i.) | Reference |
|---|---|---|
| [18F]FAc | 1.20 ± 0.38 | nih.gov |
| [18F]-FDG | 1.63 ± 0.28 | nih.gov |
| [18F]-FPA | 1.41 ± 0.33 | nih.gov |
| [18F]-FBA | 1.98 ± 0.15 | nih.gov |
Application in Specific Xenograft Models
This compound ([18F]FACE) and its derivatives have been evaluated in preclinical positron emission tomography (PET) imaging for the visualization of specific tumors in xenograft models. In a study involving CWR22 prostate cancer tumor-bearing mice, imaging with [18F]FACE showed increased tumor-to-background signal, suggesting its potential as a tracer for tumor imaging nih.gov.
Another application involved a derivative, where a peptide was conjugated with 6-[18F]fluoronicotinic acid ([18F]FNA), a structurally related prosthetic group. This conjugate, [18F]FNA-N-CooP, was used for PET imaging of intracranial BT12 glioblastoma xenografts in a mouse model nih.govnih.gov. The study successfully visualized the glioblastoma, yielding a standardized uptake value of 0.21 ± 0.03 and a tumor-to-brain ratio of 1.84 ± 0.29 nih.govnih.gov. However, the tracer showed in vivo instability, with [18F]FNA being identified as a major radiometabolite. Interestingly, when [18F]FNA was administered alone, it also led to tumor visualization, which complicates the interpretation of the peptide conjugate's imaging data and suggests that uptake may be influenced by the radiometabolite nih.govnih.gov. Xenograft models are frequently used to assess tumor response to therapies before clinical trials by injecting human cancer cells into immunocompromised mice scienceopen.com.
Evaluation of Radiotracer Kinetics in Preclinical Systems
The study of radiotracer kinetics is crucial to understanding the behavior of [18F]FACE in a biological system. This involves analyzing its distribution, uptake, and clearance over time.
Biodistribution studies of [18F]FACE have been conducted in various research organisms, including mice and non-human primates, to determine the pattern of its uptake in different organs and tissues.
In non-human primates (rhesus monkeys), dynamic PET imaging revealed that the primary clearance pathways for [18F]FACE are the hepatobiliary and renal systems nih.gov. A rapid accumulation of radioactivity was observed in the liver and kidneys, which was subsequently cleared into the intestine and urinary bladder nih.govnih.gov. Accumulation in most other organs not involved in clearance was relatively low, with some uptake noted in the myocardium and no significant retention in the brain nih.gov. A low level of radioactivity deposition in skeletal structures was observed, indicating gradual defluorination over 2 to 3 hours nih.gov.
Studies in mice showed relatively little soft tissue retention over a 4-hour period nih.gov. However, a significant finding in murine models was substantial bone accumulation, which is indicative of a higher degree of in vivo defluorination compared to primates nih.gov.
| Organ | 5 min | 30 min | 180 min |
|---|---|---|---|
| Blood | 0.040 ± 0.02 | 0.015 ± 0.005 | 0.010 ± 0.003 |
| Liver | 0.060 ± 0.01 | 0.080 ± 0.02 | 0.050 ± 0.01 |
| Kidney | 0.050 ± 0.01 | 0.090 ± 0.03 | 0.040 ± 0.01 |
| Myocardium | 0.030 ± 0.01 | 0.025 ± 0.008 | 0.015 ± 0.005 |
| Brain | 0.010 ± 0.003 | 0.008 ± 0.002 | 0.005 ± 0.001 |
Data derived from studies in rhesus monkeys. Values are presented as mean ± standard deviation. nih.gov
Analysis of tissue retention provides insight into the clearance kinetics of [18F]FACE. In non-human primates, the clearance of [18F]FACE from the blood follows a bi-exponential pattern, with a fast phase having a half-life of 4 minutes and a slow phase with a half-life of 250 minutes nih.govnih.gov. This indicates rapid initial clearance followed by prolonged circulation of a smaller fraction of the radiotracer nih.govnih.gov.
In rodent models of cerebral hypoxia-ischemia, [18F]FACE was also observed to be retained in the blood at notable concentrations following the initial clearance phase nih.gov. The retention in soft tissues in mice is generally low, with radioactivity clearing over time nih.gov. In contrast, the significant uptake in bone in mice points to retention of the [18F]fluoride metabolite that results from defluorination nih.gov. In primates, the uptake of free [18F]fluoride in the bones was considered insignificant during the imaging period nih.govnih.gov.
Development as a Prosthetic Group in Radiochemistry
Prosthetic groups, also known as bifunctional labeling agents, are small molecules that are first radiolabeled and then conjugated to a larger biomolecule scirp.orgresearchgate.net. This indirect labeling strategy is often necessary for sensitive biomolecules like peptides and proteins, which may be damaged by the harsh conditions required for direct radiolabeling researchgate.netnih.gov. The development of [18F]fluoroacetic acid derivatives as prosthetic groups allows for the versatile labeling of various biologically active molecules.
Indirect radiolabeling is a multi-step approach for incorporating Fluorine-18 into biomolecules nih.gov. The process begins with the radiosynthesis of a small, reactive molecule—the prosthetic group—containing Fluorine-18 nih.govresearchgate.net. This initial reaction can be performed under conditions, such as high temperature or the presence of a base, that would denature a larger protein or peptide nih.gov.
Once the [18F]-labeled prosthetic group is synthesized and purified, it is then reacted with the target biomolecule in a second step researchgate.net. This conjugation reaction is conducted under much milder, often aqueous conditions, thereby preserving the biological integrity and function of the peptide or protein researchgate.netnih.gov. This method allows for the reliable and efficient labeling of a wide range of complex biological molecules for PET imaging nih.gov.
Several chemical strategies are employed to conjugate [18F]-labeled prosthetic groups, including derivatives of fluoroacetic acid, to peptides and proteins. The choice of strategy depends on the available functional groups on the biomolecule's surface neulandlabs.com.
Amine-reactive Conjugation: A common approach involves modifying the [18F]fluoroacetyl group to create an activated ester, such as an N-succinimidyl ester. This reactive group can then form a stable amide bond with the primary amine groups found in the side chains of lysine residues or at the N-terminus of the protein nih.gov.
Thiol-reactive Conjugation: Alternatively, the prosthetic group can be designed to react specifically with thiol (sulfhydryl) groups present in the side chains of cysteine residues scirp.orgneulandlabs.com. Reagents such as maleimides can be incorporated into the prosthetic group to achieve this site-specific conjugation nih.gov.
Click Chemistry: Modern bioconjugation often utilizes "click chemistry," such as the copper-assisted alkyne-azide cycloaddition (CuAAC) nih.govresearchgate.net. In this strategy, an alkyne or azide functional group is attached to the [18F]fluoroacetyl moiety. The corresponding azide or alkyne is incorporated into the peptide or protein, and the two are then joined in a highly efficient and specific reaction neulandlabs.comnih.govresearchgate.net.
These strategies enable the stable and site-specific attachment of the [18F]fluoroacetyl prosthetic group, facilitating the development of novel radiolabeled biomolecules for preclinical research nih.govnih.gov.
Biochemical Mechanisms and Metabolic Fate in Research Models
Cellular Uptake Mechanisms in Preclinical Systems
The initial step in the metabolic process of ¹⁸F-FAC is its transport across the cell membrane. This is accomplished through a combination of carrier-mediated transport and passive diffusion.
The primary mechanism for the cellular uptake of fluoroacetate (B1212596) is through monocarboxylate transporters (MCTs). nih.gov These transporters are a family of proton-linked plasma membrane proteins responsible for carrying molecules with a single carboxylate group, such as lactate (B86563) and pyruvate, across biological membranes. wikipedia.org As an analog of acetate (B1210297), fluoroacetate is recognized and transported by MCTs into the cell. nih.gov The expression levels of MCTs can vary among different cell types and are often upregulated in cancer cells to support their high metabolic rate. nih.gov
Intracellular Metabolic Transformations
Once inside the cell, ¹⁸F-FAC undergoes a series of enzymatic conversions, leading to the formation of a metabolite that becomes trapped within the cell. This metabolic trapping is the basis for its use as a PET imaging agent. nih.govnih.gov
Following its uptake, fluoroacetate is activated in both the cytosol and mitochondria by the enzyme acetyl-CoA synthase to form fluoroacetyl-CoA. nih.govnih.gov This is the same enzyme that activates acetate to acetyl-CoA, a central molecule in cellular metabolism involved in both energy production and biosynthesis. nih.govnih.gov The efficiency of this conversion is a critical determinant of the subsequent metabolic fate of ¹⁸F-FAC.
The newly synthesized fluoroacetyl-CoA then enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate. This reaction, catalyzed by citrate (B86180) synthase, results in the formation of fluorocitrate. nih.govnih.govwikipedia.org This step is a "lethal synthesis" as the resulting fluorocitrate is a potent metabolic inhibitor. regulations.gov
Interaction with the Tricarboxylic Acid (TCA) Cycle
The TCA cycle, also known as the Krebs cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. frontiersin.org The introduction of fluorocitrate into this cycle has a profound inhibitory effect.
Fluorocitrate acts as a competitive inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate. nih.govregulations.gov By binding tightly to aconitase, fluorocitrate blocks this crucial step in the TCA cycle. wikipedia.orgwikipedia.org This inhibition effectively halts the cycle, leading to an accumulation of fluorocitrate and citrate within the mitochondria. nih.govnih.gov Because fluorocitrate cannot be further metabolized, it becomes trapped inside the cell, allowing for its detection and measurement by PET imaging. nih.govnih.gov This metabolic trapping is proportional to the rate of acetate metabolism in the tissue.
Aconitase Inhibition and Metabolic Trapping
Fluoroacetic acid F-18 ([18F]FAC) serves as an analog of acetate and is readily taken up by cells. nih.govnih.gov Once inside the cell, it undergoes a process of metabolic activation. In both the cytosol and mitochondria, acetyl-CoA synthetase converts [18F]FAC into [18F]fluoroacetyl-CoA. nih.govnih.gov This intermediate then enters the tricarboxylic acid (TCA) cycle, where it is condensed with oxaloacetate by the enzyme citrate synthase to form (-)-erythro-2-[18F]fluorocitrate. nih.gov This metabolic conversion is sometimes referred to as "lethal synthesis". nih.gov
The resulting [18F]fluorocitrate is a potent, mechanism-based inhibitor of the enzyme aconitase [citrate(isocitrate)hydro-lyase, EC 4.2.1.3]. nih.govwikipedia.org Aconitase is responsible for catalyzing the stereospecific isomerization of citrate to isocitrate in the TCA cycle. nih.gov The (−)-erythro diastereomer of 2-fluorocitrate acts as the inhibitory substance. nih.gov It is first converted by aconitase to fluoro-cis-aconitate, which then reacts with hydroxide (B78521). This is followed by the loss of the fluoride (B91410) ion to form 4-hydroxy-trans-aconitate, a compound that binds very tightly, though not covalently, to the enzyme's active site. nih.gov This tight binding effectively inactivates the aconitase enzyme, halting the progression of the TCA cycle at this step. nih.govwikipedia.org Consequently, the radiolabeled [18F]fluorocitrate metabolite is unable to be further metabolized and becomes trapped within the cell. nih.govnih.gov
Implications for Oxidative Metabolism Studies
The metabolic trapping of [18F]fluorocitrate forms the basis of the utility of this compound in positron emission tomography (PET) studies of oxidative metabolism. nih.gov The accumulation of the radiotracer within cells is directly proportional to the rate of the TCA cycle, a key pathway for cellular respiration and energy production. nih.govnih.gov Therefore, the intensity of the PET signal from tissues that have taken up [18F]FAC provides a quantitative measure of their oxidative metabolic activity.
This characteristic makes [18F]FAC a valuable research tool for investigating tissues and conditions with altered energy metabolism. For instance, it has been evaluated as a specific PET tracer for glial metabolism, as these cells exhibit high rates of oxidative metabolism. snmjournals.org In activated glia, the rate of production of [18F]fluorocitrate may exceed its clearance, leading to an accumulation of radioactivity that can be visualized and measured. snmjournals.org Similarly, this tracer can be used to study certain types of tumors that exhibit upregulated glycolysis, fatty acid synthesis, and ketone metabolism, as these pathways are linked to the activity of acetyl-CoA synthase and the TCA cycle. researchgate.net
Defluorination Pathways and Their Impact on Research Data
Enzymatic Defluorination Processes
A key metabolic pathway for fluoroacetate is defluorination, the cleavage of the carbon-fluorine (C-F) bond. This process is catalyzed by a class of enzymes known as dehalogenases, specifically fluoroacetate dehalogenases. nih.govresearchgate.net These enzymes have been identified in various microorganisms, including bacteria from the genera Delftia, Rhodococcus, and those found in the human gut microbiome. nih.govnih.govacs.org
The enzymatic defluorination of fluoroacetate is a hydrolytic process. researchgate.net The catalytic mechanism often involves a triad (B1167595) of amino acid residues, such as Asp-His-Asp, within the enzyme's active site. nih.gov The process can be described in several steps:
C-F Bond Activation : The enzyme interacts with the fluoroacetate substrate.
Nucleophilic Attack : A negatively charged catalytic aspartate residue performs a nucleophilic attack on the α-carbon of the fluoroacetate. nih.gov
Fluoride Release : This attack results in the displacement and release of the fluoride ion (F-), forming an enzyme-substrate ester intermediate. nih.gov
Hydrolysis : A water molecule, activated by a histidine residue, hydrolyzes the ester intermediate. researchgate.net
Product Formation : This final step releases glycolate (B3277807) and regenerates the active site of the enzyme, allowing it to catalyze another reaction. nih.govresearchgate.net
This enzymatic process is crucial as it breaks down the otherwise stable fluoroacetate molecule, impacting the biodistribution and interpretation of data from [18F]FAC studies.
In Vivo Assessment of Free Fluoride Accumulation
The in vivo defluorination of [18F]FAC leads to the release of free [18F]fluoride ions, which have a distinct biodistribution profile compared to the parent compound. Free [18F]fluoride is known to accumulate in skeletal structures. nih.gov Therefore, assessing the extent of defluorination is critical for the accurate interpretation of PET imaging data.
In research models, such as non-human primates, the assessment of free fluoride accumulation is conducted through a combination of radio-chromatography of biological samples and PET imaging analysis. nih.govnih.gov
Metabolite Analysis : Serial blood and urine samples are collected following the administration of [18F]FAC. These samples are analyzed using radio-High-Performance Liquid Chromatography (radio-HPLC), which can separate the parent radiotracer, [18F]FAC, from its radiolabeled metabolite, [18F]fluoride. researchgate.netnih.gov In one study, [18F]fluoride was the only detectable radiolabeled metabolite, accounting for less than 9% of the total radioactivity in the blood at 180 minutes post-injection. researchgate.netnih.gov
| Biological Sample | Time Point | Metabolite Detected | Percentage of Total Radioactivity | Reference |
|---|---|---|---|---|
| Blood | 180 minutes post-injection | [18F]Fluoride | < 9% | researchgate.netnih.gov |
| Urine | 180 minutes post-injection | [18F]Fluoride | 27.6% | nih.gov |
| Urine | 180 minutes post-injection | [18F]Fluoroacetate (unmetabolized) | 72.4% | nih.gov |
Analytical Methodologies in Fluoroacetic Acid F 18 Research
Chromatographic Techniques for Purity and Identity Assessment
Chromatography is an indispensable tool for separating [¹⁸F]FAC from precursors, impurities, and metabolites. The primary goal is to verify the radiochemical purity of the final product, ensuring that the radioactivity measured is attributable to the compound of interest.
High-Performance Liquid Chromatography (HPLC), particularly radio-HPLC which incorporates a radioactivity detector, is the gold standard for determining the radiochemical purity of [¹⁸F]FAC. researchgate.netredalyc.org This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
In the analysis of [¹⁸F]FAC, reversed-phase columns are commonly used. researchgate.net The identity of the [¹⁸F]FAC peak is confirmed by comparing its retention time—the time it takes for the compound to travel through the column—to that of a non-radioactive "cold" fluoroacetate (B1212596) standard. nih.gov Research has demonstrated that this method can effectively separate [¹⁸F]FAC from potential impurities, such as unreacted [¹⁸F]fluoride. nih.gov For instance, one study reported a retention time of 14.7 minutes for [¹⁸F]FAC, while the [¹⁸F]fluoride impurity eluted earlier at 13.7 minutes. nih.gov This separation allows for the precise quantification of radiochemical purity, which often exceeds 99% for [¹⁸F]FAC. researchgate.netnih.gov
Table 1: Example HPLC Parameters for [¹⁸F]Fluoroacetic Acid Analysis Data synthesized from multiple sources for illustrative purposes.
| Parameter | Specification | Purpose |
| Column | IonPac AS11-HC nih.gov | Stationary phase for separation. |
| Mobile Phase | Potassium hydroxide (B78521) gradient nih.gov | Solvent that carries the sample through the column. |
| Detector | Radioactivity Detector redalyc.org | Detects and quantifies the radiolabeled compound. |
| Retention Time ([¹⁸F]FAC) | 14.7 min nih.gov | Identifies the compound of interest. |
| Retention Time ([¹⁸F]F⁻) | 13.7 min nih.gov | Identifies a common radiochemical impurity. |
| Purity Achieved | >99% nih.gov | Ensures the quality of the radiotracer. |
Spectroscopic Techniques for Structural Characterization and Quantification
Spectroscopic methods provide detailed information about the molecular structure of a compound, confirming its identity and integrity. While direct spectroscopic analysis of the short-lived [¹⁸F]FAC is complex, analysis of its non-radioactive analogue and related compounds is crucial.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical method for elucidating molecular structures. asme.org While not typically used for routine quality control of the final radiolabeled product due to the radioactivity and low concentration, it is vital for characterizing the non-radioactive fluoroacetate standard and the precursor molecules used in the synthesis. asme.orgnih.gov
Both proton (¹H) and carbon (¹³C) NMR spectra provide a straightforward means for confirming the presence of sodium fluoroacetate. asme.orgnih.govasme.orgdntb.gov.ua The fluorine atom influences the signals of adjacent protons and carbons, creating characteristic splitting patterns and chemical shifts that serve as a definitive fingerprint for the fluoroacetate molecule. asme.org This structural confirmation of the related non-radioactive compound provides confidence in the identity of the substance being radiolabeled and used as a reference standard in other analytical methods like HPLC. asme.org
Table 2: Application of NMR Spectroscopy in Fluoroacetate Identification Based on findings from studies on sodium fluoroacetate. asme.orgnih.gov
| NMR Technique | Information Provided | Significance |
| Proton (¹H) NMR | Provides information on the chemical environment of hydrogen atoms. asme.orgnih.gov | Confirms the presence of the -CH₂F group through characteristic signals. asme.org |
| Carbon (¹³C) NMR | Provides information on the carbon skeleton of the molecule. asme.orgnih.gov | Shows the presence of two distinct carbon atoms (carbonyl and fluorinated methylene) with shifts influenced by the fluorine atom. asme.org |
Radiometric Quantification Methods
Radiometric methods are essential for measuring the amount of radioactivity, which is directly related to the quantity of the F-18 labeled compound. These techniques are used to determine the yield of the radiosynthesis, assess biodistribution in tissues, and for in vivo imaging.
A distinction is made between ex vivo counting of discrete samples and in vivo imaging of a whole organism.
For ex vivo quantification, instruments like gamma counters or gamma spectrometers are used to measure the radioactivity in collected biological samples, such as blood, plasma, and tissue homogenates. nih.govsnmjournals.org This allows for detailed biodistribution studies, determining the percentage of the injected dose per gram of tissue (%ID/g) in various organs over time. nih.gov This data is critical for understanding the pharmacokinetics of the radiotracer.
For in vivo analysis, Positron Emission Tomography (PET) is the key imaging modality. researchgate.net PET scanners detect the gamma rays produced by the annihilation of positrons emitted from the F-18 isotope. This allows for the non-invasive, three-dimensional visualization and quantification of the radiotracer's distribution in a living subject. researchgate.net PET imaging studies with [¹⁸F]FAC have been conducted in animal models, including mice and baboons, to delineate tumors and assess uptake in various organs. nih.govresearchgate.net Quantitative analysis of PET images allows for the calculation of parameters like the Standardized Uptake Value (SUV), which normalizes the measured radioactivity to the injected dose and body weight, enabling comparisons across different subjects and time points. researchgate.net
Table 3: Radiometric Quantification Data for [¹⁸F]Fluoroacetate in Animal Models Data from a study in tumor-bearing mice at 30 minutes post-injection. nih.gov
| Organ/Tissue | Uptake (% Injected Dose/gram) | Tumor-to-Organ Ratio |
| Tumor | 4.01 ± 0.32 | N/A |
| Blood | 2.50 ± 0.35 | 1.60 |
| Liver | 1.63 ± 0.17 | 2.46 |
| Kidney | 1.64 ± 0.30 | 2.44 |
| Muscle | 0.50 ± 0.04 | 8.02 |
| Bone | 0.69 ± 0.10 | 5.81 |
Future Directions and Emerging Research Avenues
Exploration of Novel Research Applications of Fluoroacetic Acid F-18
While initially explored as an alternative to [11C]-acetate for imaging prostate cancer due to its longer half-life, the research applications for [18F]FACE are expanding. nih.govnih.govnih.gov A significant area of emerging research is its use as a metabolic imaging biomarker in rare diseases such as Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM). nih.govnih.gov
In preclinical models of TSC and LAM, [18F]FACE has shown potential in measuring whole-body tumor burden and the metabolic activity of TSC2-deficient lesions. nih.gov Unlike other tracers, its uptake was found to be insensitive to rapamycin (B549165), a common therapy for these conditions. This suggests [18F]FACE could offer unique insights into mitochondrial metabolism through its inhibition of the tricarboxylic acid (TCA) cycle enzyme, aconitase. nih.govnih.gov
Furthermore, in the context of prostate cancer, studies have shown that tumor uptake of [18F]FACE is significantly higher than that of [11C]-acetate in xenograft models, suggesting it may be a useful alternative for detecting prostate tumors with positron emission tomography (PET). nih.govnih.gov
Table 1: Novel Research Applications and Findings for [18F]FACE
| Research Area | Preclinical Model | Key Findings |
|---|---|---|
| Tuberous Sclerosis Complex (TSC) & Lymphangioleiomyomatosis (LAM) | TSC2-deficient tumor models (subcutaneous xenografts and pulmonary nodules) | [18F]FACE uptake reflects mitochondrial accumulation via TCA cycle inhibition and is insensitive to rapamycin treatment. nih.govnih.gov |
| Prostate Cancer | CWR22 tumor-bearing nu/nu mice | Tumor uptake of [18F]FACE was approximately four times higher than [11C]-acetate. nih.govnih.gov |
| Tumor-to-organ ratios were generally higher with [18F]FACE compared to [11C]-acetate. nih.gov |
Methodological Advancements in Radiosynthesis for Research Scale
The utility of [18F]FACE in research is bolstered by significant advancements in its radiosynthesis, focusing on efficiency, yield, and automation for preclinical research. Traditional methods involved nucleophilic substitution on various precursors followed by hydrolysis. rsc.org
Recent developments have led to simple, rapid, and fully automated preparations of sodium [18F]fluoroacetate. nih.govresearchgate.net By adapting commercial [18F]FDG synthesizers, researchers have achieved high and reproducible radiochemical yields in short synthesis times. For instance, one automated method produces [18F]FACE with a radiochemical yield of 50.2 ± 4.8% in just 32 minutes, and a radiochemical purity greater than 99%. nih.gov Another efficient radiosynthesis method reported a yield of 55 ± 5% in approximately 35 minutes. nih.govnih.govsnmjournals.org
A novel chemoenzymatic approach has also been described, which utilizes a fluorinase enzyme. rsc.orgrsc.orgnih.govresearchgate.net This method involves the fluorinase-catalyzed reaction of S-adenosyl-L-methionine (SAM) with no-carrier-added [18F]-fluoride to generate an intermediate, which is then oxidized to [18F]-fluoroacetate. rsc.orgrsc.orgnih.govresearchgate.net This enzymatic approach expands the versatility of C–18F bond formation for preparing PET tracers. rsc.org
Table 2: Comparison of [18F]FACE Radiosynthesis Methods
| Method | Key Features | Radiochemical Yield (Decay Corrected) | Synthesis Time | Radiochemical Purity |
|---|---|---|---|---|
| Automated Synthesis (adapted [18F]FDG synthesizer) | Fully automated, rapid, reproducible. nih.govresearchgate.net | 50.2 ± 4.8% nih.gov | 32 minutes nih.gov | >99% nih.gov |
| Efficient Radiosynthesis (Commercial Synthesizer) | Reproducible, adapted for commercial synthesizers. nih.govsnmjournals.org | 55 ± 5% nih.govsnmjournals.org | ~35 minutes nih.govsnmjournals.org | >99% nih.govsnmjournals.org |
| Chemoenzymatic Synthesis (Fluorinase) | Novel enzymatic approach, uses no-carrier-added [18F]-fluoride. rsc.orgnih.govresearchgate.net | 36% ± 11% rsc.org | Not specified | >96% rsc.org |
Advanced Preclinical Models for Pathway Elucidation
Advanced preclinical models have been instrumental in elucidating the metabolic pathways involving [18F]FACE. As an analog of acetate (B1210297), [18F]FACE is metabolized to fluoroacetyl-CoA, which then enters the TCA cycle. nih.govnih.gov However, it is converted to fluorocitrate, which inhibits the enzyme aconitase, effectively trapping the radiotracer within the cell in proportion to oxidative metabolism. nih.govnih.govsnmjournals.org This mechanism makes it a valuable tool for studying mitochondrial function.
In oncology, CWR22 human prostate carcinoma xenografts in nude mice have been used to compare the in vivo behavior of [18F]FACE with [11C]-acetate. nih.govresearchgate.net These studies demonstrated significantly higher tumor uptake of [18F]FACE, allowing for clear tumor delineation in small-animal PET images. nih.govsnmjournals.org
For metabolic disorders, preclinical models of TSC2-deficiency have been informative platforms. nih.govnih.gov In these models, [18F]FACE uptake provides a means to investigate the metabolic reprogramming of TSC tumors, specifically the rapamycin-insensitive mitochondrial accumulation resulting from TCA cycle inhibition. nih.govnih.gov These animal models are crucial for validating the hypotheses that aberrant cellular metabolism in certain diseases can be exploited for metabolic imaging. nih.gov
Table 3: Preclinical Models and Pathway Elucidation with [18F]FACE
| Preclinical Model | Disease Context | Pathway Elucidated | Key Insights |
|---|---|---|---|
| CWR22 tumor-bearing nu/nu mice | Prostate Cancer | Acetate metabolism, TCA cycle inhibition | [18F]FACE shows higher tumor accumulation compared to [11C]-acetate, indicating its potential for imaging tumors with altered fatty acid synthesis. nih.govnih.govresearchgate.net |
| TSC2-deficient xenografts | Tuberous Sclerosis Complex (TSC) & Lymphangioleiomyomatosis (LAM) | Mitochondrial metabolism, TCA cycle inhibition by aconitase | Demonstrates rapamycin-insensitive uptake, providing a unique biomarker for mitochondrial activity in TSC/LAM lesions. nih.govnih.gov |
| Sprague-Dawley rats | General Biodistribution | In vivo stability and clearance | Showed evidence of defluorination over time, an important consideration for interpreting imaging data. nih.govnih.gov |
Q & A
Q. What are the critical physicochemical properties of fluoroacetic acid relevant to experimental design?
Fluoroacetic acid (C₂H₃FO₂, MW 78.04) has a melting point of -113°C, boiling point of 165°C, and density of 1.25 g/cm³ at 20°C . Its low aqueous solubility and vapor pressure (0.061 kPa) necessitate controlled storage (<20°C) to prevent decomposition . For characterization, employ ¹⁹F NMR to confirm fluorine integration and gas chromatography-mass spectrometry (GC-MS) to verify purity against reference spectra .
Q. How should acute toxicity risks of fluoroacetic acid be mitigated in laboratory settings?
Fluoroacetic acid is classified as highly toxic (UN 2642, Hazard Class 6.1) with acute oral LD₅₀ values comparable to related compounds (e.g., 200 mg/kg in rats) . Mitigation strategies include:
- Engineering controls : Use fume hoods and sealed systems to limit inhalation exposure (MAK: 0.05 mg/m³) .
- PPE : Wear nitrile gloves and impermeable lab coats to prevent dermal absorption .
- Emergency protocols : Administer calcium gluconate to counteract metabolic inhibition and monitor for delayed neurotoxicity (6+ hours post-exposure) .
Advanced Research Questions
Q. How can contradictions in reported toxicity thresholds of fluoroacetic acid be resolved through experimental design?
Discrepancies in toxicity thresholds (e.g., ACGIH vs. DFG guidelines ) arise from interspecies variability and exposure routes. To address this:
- Conduct dose-response studies in multiple models (e.g., rodents, primates) using standardized administration methods (oral, intravenous).
- Apply pharmacokinetic modeling to account for metabolic differences and quantify tissue-specific accumulation .
- Validate findings using in vitro hepatocyte assays to assess species-specific citrate synthase inhibition .
Q. What methodologies optimize fluorine-18 (¹⁸F) incorporation into fluoroacetic acid for tracer studies?
While evidence specific to ¹⁸F-labeled fluoroacetic acid is limited, general radiochemical principles apply:
- Synthesis : Use nucleophilic fluorination with ¹⁸F-KF/Kryptofix 222 under anhydrous conditions, achieving radiochemical yields >60% .
- Purification : Employ reverse-phase HPLC (C18 column) with radiometric detection to isolate the product (retention time: 8–10 min) .
- Quality control : Validate stability in physiological buffers (pH 7.4, 37°C) over 4 hours using radio-TLC .
Q. How can computational modeling clarify fluoroacetic acid’s interaction with metabolic enzymes?
The Boys-Bernardi method enables precise calculation of molecular interactions:
- Model fluorine’s electronegativity impact on aconitase binding using density functional theory (DFT) at the B3LYP/6-31G* level.
- Compare binding energies with non-fluorinated analogs to identify competitive inhibition mechanisms.
- Cross-validate with cryo-EM structures of enzyme-ligand complexes .
Regulatory and Methodological Compliance
Q. What international regulations govern fluoroacetic acid use in academic research?
Fluoroacetic acid is banned in agriculture under the Rotterdam Convention due to its environmental and human health risks . Academic use requires:
Q. How should experimental data on fluoroacetic acid be reported to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
